3-Chloro-2-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-Chloro-2-hydroxy-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7ClO3 . It is a derivative of benzaldehyde, featuring a chloro, hydroxy, and methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzaldehyde derivatives, it may interact with biological targets through nucleophilic addition reactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. More research is needed to elucidate these details .
Pharmacokinetics
Based on its structural characteristics, it may be metabolized via oxidation at the benzylic position .
Result of Action
The molecular and cellular effects of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde’s action are currently unknown due to the lack of research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Vanillin: One common method involves the chlorination of vanillin using calcium hypochlorite (Ca(ClO)2) in an aqueous medium.
Bromination of Vanillin: Another method involves the bromination of vanillin using potassium bromate (KBrO3) in glacial acetic acid with hydrobromic acid (HBr) as a catalyst.
Industrial Production Methods: Industrial production methods for 3-chloro-2-hydroxy-5-methoxybenzaldehyde are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-hydroxy-5-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) in ethanol is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3-Chloro-2-hydroxy-5-methoxybenzoic acid.
Reduction: 3-Chloro-2-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-hydroxy-5-methoxybenzaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is structurally similar but lacks the chloro group.
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: This compound has a similar structure but with the chloro and hydroxy groups in different positions.
2-Hydroxy-5-methoxybenzaldehyde: This compound lacks the chloro group and is used in the synthesis of Schiff base compounds.
Uniqueness: 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-chloro-2-hydroxy-5-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMCHZROYVXWMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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